molecular formula C5H5BN2O4 B13526363 (2-Nitropyridin-4-yl)boronic acid

(2-Nitropyridin-4-yl)boronic acid

Cat. No.: B13526363
M. Wt: 167.92 g/mol
InChI Key: WWIPZUXJNSKRQC-UHFFFAOYSA-N
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Description

(2-Nitropyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a nitro group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitropyridin-4-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and versatility.

Chemical Reactions Analysis

Types of Reactions: (2-Nitropyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Reducing Agents: Such as hydrogen or hydrazine for nitro group reduction.

    Oxidizing Agents: Such as hydrogen peroxide for boronic acid oxidation.

Major Products:

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Aminopyridines: From nitro group reduction.

    Boronic Esters: From boronic acid oxidation.

Mechanism of Action

The mechanism of action of (2-Nitropyridin-4-yl)boronic acid in cross-coupling reactions involves several key steps:

In biological applications, the compound can act as a reversible covalent inhibitor, interacting with specific enzymes or proteins through its boronic acid group .

Comparison with Similar Compounds

Uniqueness: (2-Nitropyridin-4-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the pyridine ring. This combination allows for versatile reactivity in both organic synthesis and potential biological applications.

Properties

Molecular Formula

C5H5BN2O4

Molecular Weight

167.92 g/mol

IUPAC Name

(2-nitropyridin-4-yl)boronic acid

InChI

InChI=1S/C5H5BN2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3,9-10H

InChI Key

WWIPZUXJNSKRQC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)[N+](=O)[O-])(O)O

Origin of Product

United States

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